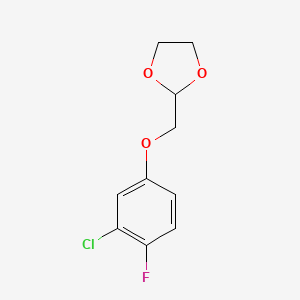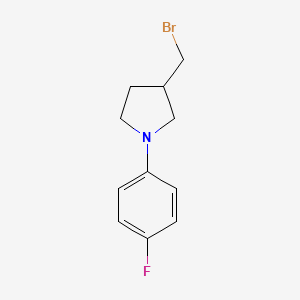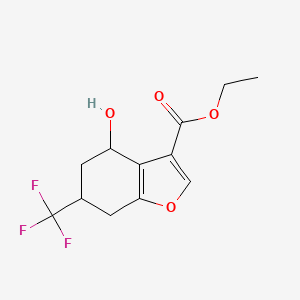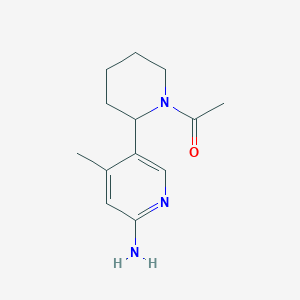
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with an aminophenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imidazole moieties.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Tin(II) chloride (SnCl2) in an acidic medium.
Substitution: Various halogenated reagents in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated imidazole derivatives.
科学研究应用
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds share a similar aminophenyl group and have applications in antiparasitic treatments.
Imidazoquinoxalines: These compounds have a similar imidazole ring structure and are known for their anticancer activity.
Uniqueness
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for toxic gases like phosgene sets it apart from other similar compounds .
属性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |
InChI 键 |
QXCFETQCEBLVCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)N2C=C(N=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)





![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)

![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)




